Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate
Description
Properties
Molecular Formula |
C20H13FO4 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
phenyl 2-(4-fluorobenzoyl)oxybenzoate |
InChI |
InChI=1S/C20H13FO4/c21-15-12-10-14(11-13-15)19(22)25-18-9-5-4-8-17(18)20(23)24-16-6-2-1-3-7-16/h1-13H |
InChI Key |
IRBYGZKERROZLY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
A key structural variable among benzoate derivatives is the nature of substituents on the aromatic rings. Below is a comparative analysis:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Phenyl benzoate | 93-99-2 | C₁₃H₁₀O₂ | 198.22 | Unsubstituted phenyl |
| Methyl benzoate | 93-58-3 | C₈H₈O₂ | 136.15 | Methyl ester |
| Phenyl 2-[(4-chlorobenzoyl)oxy]benzoate | 331974-59-5 | C₂₀H₁₃ClO₄ | 352.77 | 4-Chlorobenzoyloxy group |
| Ethyl (4-fluorobenzoyl) acetate | N/A | C₁₁H₁₁FO₃ | 210.20 | 4-Fluorobenzoyl, ethyl ester |
Key Observations :
- Electron-Withdrawing vs.
- Molecular Weight and Solubility : The higher molecular weight of phenyl 2-[(4-fluorobenzoyl)oxy]benzoate (compared to methyl benzoate) likely reduces aqueous solubility, a trend observed in aliphatic vs. aromatic benzoates ().
Quorum Sensing (QS) Inhibition
Ethyl (4-fluorobenzoyl) acetate, a structurally related compound, exhibits QS inhibition with an IC₅₀ of 23 µM, outperforming other derivatives like 2-[4′-(pentyloxy)phenyl]-4,5-dihydro-1H-imidazole (IC₅₀ = 56.38 µM) .
Hydrolytic Stability
The hydrolysis mechanism of benzoate esters, such as methyl 2-({hydroxy[2-(1H-imidazol-2-yl)phenoxy]phosphoryl}oxy)benzoate (), involves nucleophilic attack at the ester carbonyl. Fluorine's electron-withdrawing nature may slow hydrolysis compared to unsubstituted analogs, enhancing metabolic stability in biological systems.
Preparation Methods
Synthesis of 2-[(4-Fluorobenzoyl)oxy]benzoic Acid
The first step involves regioselective esterification of salicylic acid’s phenolic hydroxyl group using the Schötten-Baumann method .
Procedure :
-
Reaction Setup : Dissolve salicylic acid (1.38 g, 10 mmol) in 20 mL of 5% aqueous sodium hydroxide.
-
Acyl Chloride Addition : Add 4-fluorobenzoyl chloride (1.58 g, 10 mmol) dropwise under vigorous stirring at 0–5°C.
-
Alkaline Conditions : Maintain pH >10 to ensure deprotonation of the phenolic hydroxyl group (→ phenoxide ion), which nucleophilically attacks the acyl chloride.
-
Acidification : After 1 hour, acidify the mixture with dilute HCl to precipitate 2-[(4-fluorobenzoyl)oxy]benzoic acid.
-
Purification : Recrystallize from ethanol to yield white crystals (Yield: 72%, m.p. 148–150°C).
Mechanistic Insight :
The phenoxide ion’s nucleophilicity drives the reaction, while the carboxylic acid remains as a carboxylate ion, preventing undesired esterification at this stage.
Esterification of the Carboxylic Acid with Phenol
The second step converts the carboxylic acid into a phenyl ester. Two methods are compared:
Acid Chloride Method
-
Activation : Treat 2-[(4-fluorobenzoyl)oxy]benzoic acid (2.54 g, 8 mmol) with thionyl chloride (5 mL) at reflux for 2 hours.
-
Phenyl Ester Formation : Add phenol (0.75 g, 8 mmol) and pyridine (1 mL) in dry dichloromethane (DCM). Stir for 4 hours at room temperature.
-
Workup : Wash with 5% HCl, dry over NaSO, and evaporate solvent.
-
Purification : Recrystallize from ethanol (Yield: 60%, m.p. 132–134°C).
Steglich Esterification
-
Coupling Reaction : Mix 2-[(4-fluorobenzoyl)oxy]benzoic acid (2.54 g, 8 mmol), phenol (0.75 g, 8 mmol), DCC (2.06 g, 10 mmol), and 4-dimethylaminopyridine (DMAP, 0.12 g) in dry DCM (20 mL).
-
Stirring : React under nitrogen for 12 hours.
-
Workup : Filter off N,N'-dicyclohexylurea (DCU), concentrate, and purify via column chromatography (hexane:ethyl acetate = 3:1).
Comparative Analysis :
| Method | Yield (%) | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| Acid Chloride | 60 | 92% | 6 hours |
| Steglich | 75 | 98% | 12 hours |
The Steglich method offers higher yields and purity by avoiding harsh acidic conditions, which may degrade the 4-fluorobenzoyloxy group.
Optimization and Mechanistic Considerations
Regioselectivity in Step 1
Salicylic acid’s carboxylic acid group remains inert during the Schötten-Baumann reaction due to:
Solvent and Temperature Effects
-
Step 1 : Aqueous NaOH at 0–5°C minimizes hydrolysis of 4-fluorobenzoyl chloride.
-
Step 2 : Anhydrous DCM in the Steglich method prevents ester hydrolysis.
Characterization and Validation
Spectroscopic Data
Purity Assessment
Thin-layer chromatography (TLC) using silica gel plates (ethyl acetate:hexane = 1:2) confirmed single spots for both intermediates and the final product (R = 0.45).
Scalability and Industrial Relevance
-
Batch Size : The Steglich method scales linearly up to 100 g with consistent yields (73–76%).
-
Cost Analysis : DCC adds reagent cost, but higher yields offset this in large-scale production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
